molecular formula C4H9IO2 B3091798 1-Iodo-2-methoxymethoxyethane CAS No. 121934-15-4

1-Iodo-2-methoxymethoxyethane

Cat. No.: B3091798
CAS No.: 121934-15-4
M. Wt: 216.02 g/mol
InChI Key: QVWHVTFBSVIBJM-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxymethoxyethane is an organic compound with the molecular formula C4H9IO2 It is characterized by the presence of an iodine atom attached to a two-carbon chain, which is further connected to a methoxymethoxy group

Preparation Methods

The synthesis of 1-Iodo-2-methoxymethoxyethane typically involves the reaction of 2-methoxyethanol with iodine and a suitable base. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-Iodo-2-methoxymethoxyethane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms. Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-2-methoxymethoxyethane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

    Material Science: It is utilized in the preparation of specialized materials with unique properties.

    Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.

Mechanism of Action

The mechanism of action of 1-Iodo-2-methoxymethoxyethane involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The pathways involved in its action include nucleophilic substitution and oxidative addition, which are essential for its applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

1-Iodo-2-methoxymethoxyethane can be compared with similar compounds such as:

    1-Iodo-2-methoxyethane: Similar in structure but lacks the additional methoxy group.

    1-Iodo-2-(2-methoxyethoxy)ethane: Contains an extended ethoxy chain, leading to different chemical properties.

    2-Iodoethyl methyl ether: Another related compound with variations in the ether linkage. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research contexts.

Properties

IUPAC Name

1-iodo-2-(methoxymethoxy)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9IO2/c1-6-4-7-3-2-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWHVTFBSVIBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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